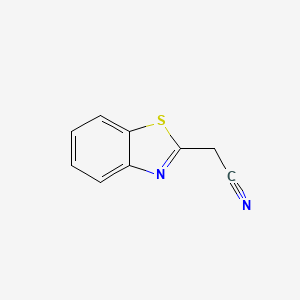

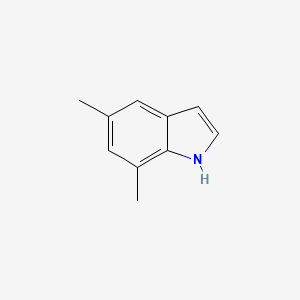

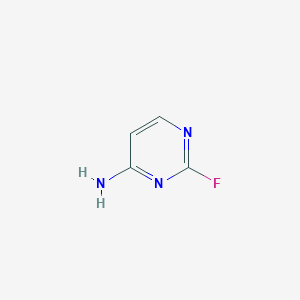

![molecular formula C8H9N3O B1330694 4,6-二甲基呋喃[2,3-d]嘧啶-2-胺 CAS No. 22727-43-1](/img/structure/B1330694.png)

4,6-二甲基呋喃[2,3-d]嘧啶-2-胺

描述

The compound 4,6-Dimethylfuro[2,3-d]pyrimidin-2-amine is a derivative of pyrimidine, a class of heterocyclic aromatic organic compounds. Pyrimidines are important in biology and medicine, as they are present in DNA and RNA and are components of several drugs and agrochemicals. The specific compound is not directly mentioned in the provided papers, but the papers do discuss various pyrimidine derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can provide insights into the analysis of 4,6-Dimethylfuro[2,3-d]pyrimidin-2-amine.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the reaction of key intermediates with different nucleophiles. For instance, the paper titled "Probing the Reactivity of 2,4-Dichlorofuro[3,4-d]pyrimidin-7-one" describes a divergent approach to obtain highly functionalized pyrimidines by reacting an intermediate with various amine nucleophiles under controlled conditions, using a microwave-assisted one-pot protocol . Similarly, the synthesis of novel pyrimido[4,5-d]pyrimidine derivatives is achieved through a one-pot synthesis involving the reaction of aminouracil with heterocumulenes, followed by elimination and tautomerisation . These methods could potentially be adapted for the synthesis of 4,6-Dimethylfuro[2,3-d]pyrimidin-2-amine.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can exhibit different tautomeric forms, which influence their hydrogen-bonding interactions. For example, the study on "Pseudopolymorphs of 2,6-diaminopyrimidin-4-one and 2-amino-6-methylpyrimidin-4-one" reveals that these compounds can exist in different tautomeric forms within the same crystal, affecting their hydrogen-bonding patterns . This information is relevant to understanding the potential tautomeric preferences and molecular interactions of 4,6-Dimethylfuro[2,3-d]pyrimidin-2-amine.

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives can lead to the formation of various substituted or fused compounds. For instance, the paper on "Synthesis of novel 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines" describes the functionalization of a tricyclic scaffold and the synthesis of pyrimidin-4-amines through microwave-assisted degradation . These reactions are indicative of the types of chemical transformations that 4,6-Dimethylfuro[2,3-d]pyrimidin-2-amine might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and tautomeric forms. The study on "Cation tautomerism, twinning and disorder in the triclinic and monoclinic forms of 4-amino-5-chloro-2,6-dimethylpyrimidinium" highlights the importance of hydrogen bonding in molecular recognition processes, which is likely to affect the drug action of pharmaceuticals containing pyrimidine functionalities . Additionally, the variability in binding sites and hydrogen-bond networks in metal complexes with pyrimidine derivatives, as discussed in the paper on "Ternary Ni(II) and Cu(II) complexes," provides insights into the coordination chemistry of these compounds .

科学研究应用

合成嘧啶连接吡唑杂环化合物

4,6-二甲基呋喃[2,3-d]嘧啶-2-胺作为合成杂环化合物的前体。这些化合物,如N-(4,6-二甲基嘧啶-2-基)-3-氧代丁酰胺,是使用微波辐射合成的,并进一步酰化以产生单/双乙酰衍生物。合成的化合物已经表现出对糖螨科昆虫的潜在杀虫活性,以及对选定微生物的抗菌性能 (Deohate & Palaspagar, 2020)。

杂环化合物的催化合成

该分子还在DMAP催化合成复杂杂环化合物中发挥作用。例如,它被用于合成吡咯并[3,2-e][1,2,4]三唑并[1,5-c]嘧啶,表明其在构建药理学上有趣的结构中的多功能性 (Khashi et al., 2015)。

抗真菌应用

从4-甲氧基-N,N-二甲基-6-(苯硫基)嘧啶-2-胺合成的4,6-二甲基呋喃[2,3-d]嘧啶-2-胺衍生物,对特定类型的真菌显示出显著的抗真菌效果,表明其在开发新的抗真菌药剂中的潜力 (Jafar et al., 2017)。

新化合物合成和光物理性质

嘧啶-邻苯二甲酰亚胺衍生物的合成

4,6-二甲基呋喃[2,3-d]嘧啶-2-胺用于设计嘧啶-邻苯二甲酰亚胺衍生物。这些化合物表现出固态荧光和正溶剂致色性,使它们在pH传感应用中具有潜力,并表明它们在开发创新感应材料方面的潜力 (Yan et al., 2017)。

安全和危害

属性

IUPAC Name |

4,6-dimethylfuro[2,3-d]pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-4-3-6-5(2)10-8(9)11-7(6)12-4/h3H,1-2H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSEVJFYMGKQFNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N=C(N=C2O1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344308 | |

| Record name | 4,6-Dimethylfuro[2,3-d]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22727-43-1 | |

| Record name | 4,6-Dimethylfuro[2,3-d]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

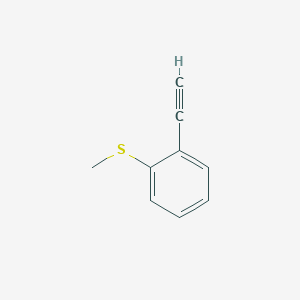

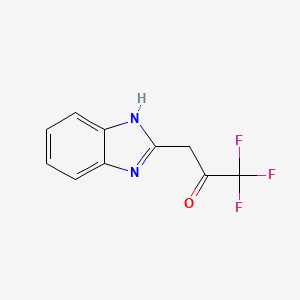

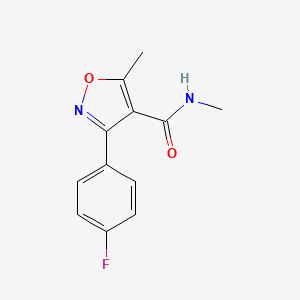

![2-[[2-[[2-[(2-Amino-3-phenylpropanoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid](/img/structure/B1330611.png)

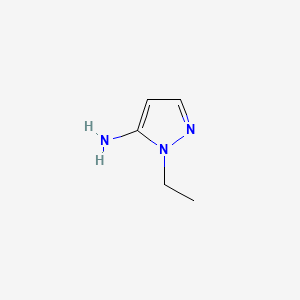

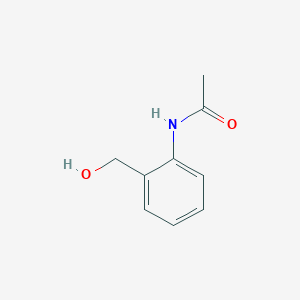

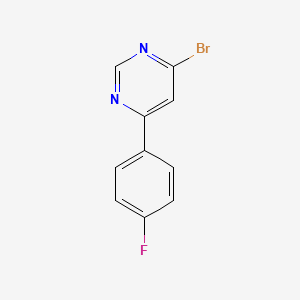

![4-tert-Butylcalix[4]arene](/img/structure/B1330612.png)

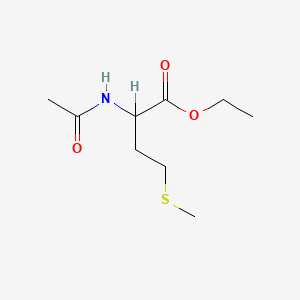

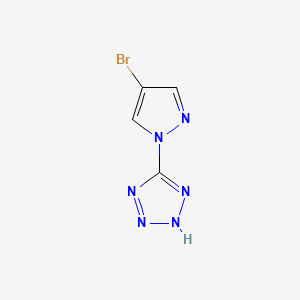

![2-(2-Hydroxyethyl)pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B1330632.png)